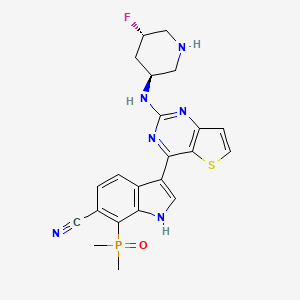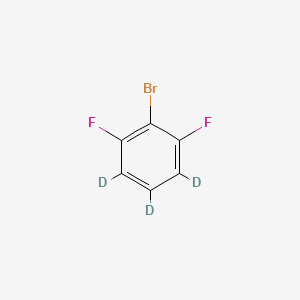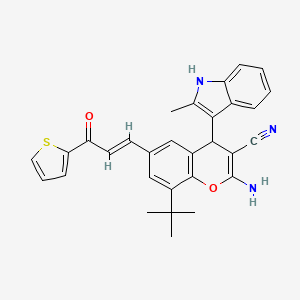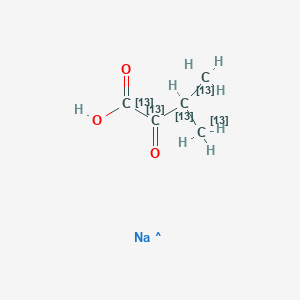
Sodium 3-methyl-2-oxobutanoate-13C5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-methyl-2-oxobutanoate-13C5 is a stable isotope-labeled compound, specifically labeled with carbon-13. It is a derivative of sodium 3-methyl-2-oxobutanoate, which is a precursor of pantothenic acid in Escherichia coli . This compound is primarily used in scientific research, particularly in metabolic studies and drug development processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-methyl-2-oxobutanoate-13C5 involves the incorporation of carbon-13 into the molecular structure of sodium 3-methyl-2-oxobutanoate. This can be achieved through various synthetic routes, including the use of labeled precursors in organic synthesis. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotope without altering the chemical properties of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes purification steps to achieve high purity levels, often exceeding 99%. The compound is then subjected to rigorous quality control measures to ensure consistency and reliability for research applications .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3-methyl-2-oxobutanoate-13C5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 3-methyl-2-oxobutanoate-13C5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways in organisms.
Drug Development: Incorporated into drug molecules to study pharmacokinetics and metabolic profiles.
Biological Research: Used to investigate the biosynthesis of pantothenic acid in bacteria.
Industrial Applications: Employed in the synthesis of labeled compounds for various industrial processes.
Mécanisme D'action
The mechanism of action of sodium 3-methyl-2-oxobutanoate-13C5 involves its role as a precursor in the biosynthesis of pantothenic acid. In Escherichia coli, it is converted into pantothenic acid through a series of enzymatic reactions. The labeled carbon-13 allows researchers to trace the metabolic pathways and study the kinetics of these reactions. The molecular targets include enzymes involved in the biosynthesis pathway, and the labeled compound helps in elucidating the detailed mechanisms of these enzymatic processes .
Comparaison Avec Des Composés Similaires
- Sodium 3-methyl-2-oxobutanoate (unlabeled)
- Sodium 3-methyl-2-oxobutanoate-13C4
- Sodium 3-methyl-2-oxobutanoate-13C3
Comparison: Sodium 3-methyl-2-oxobutanoate-13C5 is unique due to its specific labeling with five carbon-13 atoms. This extensive labeling provides more detailed information in metabolic studies compared to compounds with fewer labeled carbon atoms.
Propriétés
Formule moléculaire |
C5H8NaO3 |
|---|---|
Poids moléculaire |
144.069 g/mol |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/i1+1,2+1,3+1,4+1,5+1; |
Clé InChI |
ZYUOMWUHRSDZMY-JFGXUQBHSA-N |
SMILES isomérique |
[13CH3][13CH]([13CH3])[13C](=O)[13C](=O)O.[Na] |
SMILES canonique |
CC(C)C(=O)C(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
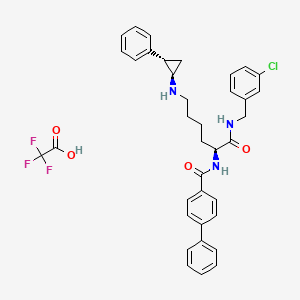
![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
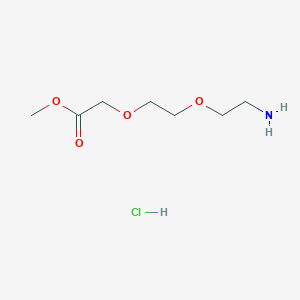
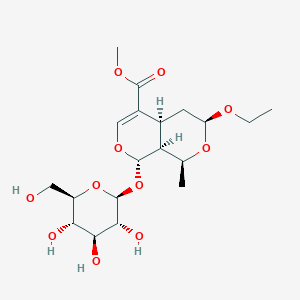

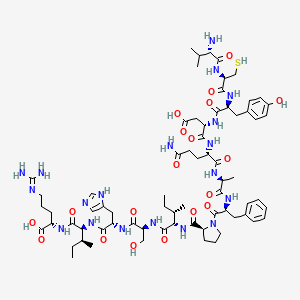
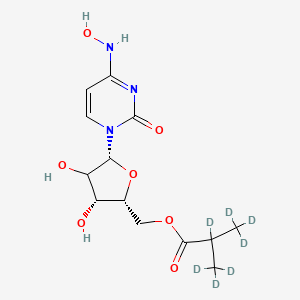

![2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B15138936.png)
